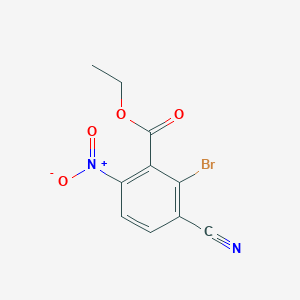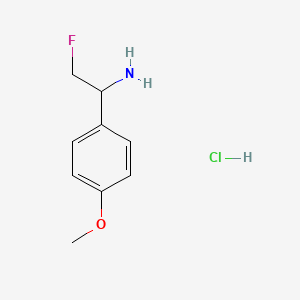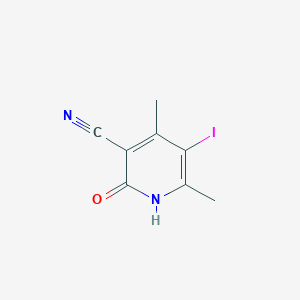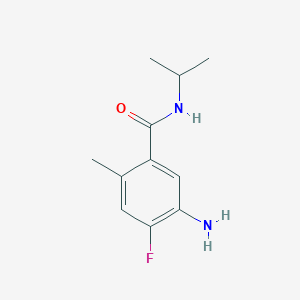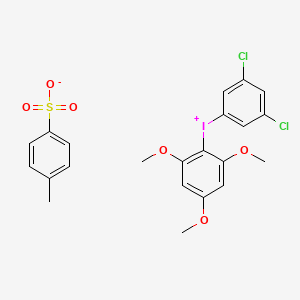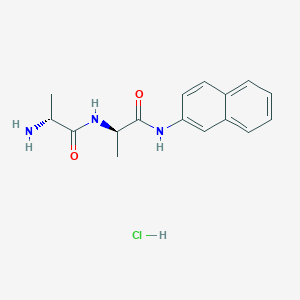![molecular formula C27H38O4 B1450769 (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid CAS No. 91893-83-3](/img/structure/B1450769.png)
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Overview
Description
Garcinoic acid is a naturally occurring compound extracted from the seeds of Garcinia kola, commonly known as bitter kola. It is a derivative of vitamin E and is known for its potent antioxidant properties. Garcinoic acid has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection .
Mechanism of Action
Target of Action
Garcinoic acid is a natural and selective agonist of the Pregnane X Receptor (PXR) . PXR is a ligand-activated nuclear receptor recognized as an important player in xenobiotic detoxification because it regulates the expression of drug-metabolizing enzymes and transporters .
Mode of Action
Garcinoic acid interacts with PXR, leading to changes in the receptor’s activity . It has been suggested that garcinoic acid induces apoptosis through the suppression of the activation of the Src, MAPK/ERK, and PI3K/Akt signaling pathways .
Biochemical Pathways
Garcinoic acid affects several biochemical pathways. It has been reported to produce anti-inflammatory effects through inhibition of cyclo-oxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) expressions . It also suppresses SARS-CoV-2 spike glycoprotein S1-induced hyper-inflammation in human PBMCs through inhibition of NF-κB activation .
Pharmacokinetics
The bioavailability of garcinoic acid is likely influenced by its interaction with pxr, which plays a significant role in drug metabolism and disposition .
Result of Action
The molecular and cellular effects of garcinoic acid’s action are diverse. It has been shown to significantly reduce SARS-CoV-2 spike protein S1-induced secretion of TNFα, IL-6, IL-1β, and IL-8 in PBMCs . In addition, it reduces the expressions of both phospho-p65 and phospho-IκBα proteins, as well as NF-κB DNA binding capacity and NF-κB-driven luciferase expression following stimulation of PBMCs with spike protein S1 .
Biochemical Analysis
Biochemical Properties
Garcinoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, garcinoic acid is a natural and selective agonist of the pregnane X receptor (PXR), a ligand-activated nuclear receptor involved in the regulation of drug-metabolizing enzymes and transporters . This interaction enhances the expression of enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endobiotics . Additionally, garcinoic acid inhibits the activity of microsomal prostaglandin E2 synthase-1 (mPGES-1) in A549 cells, demonstrating its anti-inflammatory properties .
Cellular Effects
Garcinoic acid exerts significant effects on various cell types and cellular processes. In human peripheral blood mononuclear cells (PBMCs), garcinoic acid reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8, thereby mitigating inflammation . It also influences cell signaling pathways by inhibiting the activation of NF-κB, a key transcription factor involved in inflammatory responses . Furthermore, garcinoic acid activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and glucose homeostasis .
Molecular Mechanism
At the molecular level, garcinoic acid exerts its effects through several mechanisms. It binds to both the orthosteric and allosteric sites of PPARγ, leading to the activation of this receptor and subsequent modulation of gene expression . Garcinoic acid also inhibits the binding of NF-κB to DNA, thereby reducing the transcription of pro-inflammatory genes . Additionally, garcinoic acid’s interaction with PXR results in the upregulation of drug-metabolizing enzymes, enhancing the body’s ability to detoxify harmful substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of garcinoic acid have been observed to change over time. Studies have shown that garcinoic acid is relatively stable under standard storage conditions . Its long-term effects on cellular function have been noted, particularly in the context of its anti-inflammatory and anticancer properties . For instance, garcinoic acid’s inhibition of mPGES-1 activity in A549 cells persists over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of garcinoic acid vary with different dosages in animal models. At lower doses, garcinoic acid exhibits beneficial effects such as reduced inflammation and enhanced antioxidant activity . At higher doses, potential toxic or adverse effects may occur, although specific studies on toxicity thresholds are limited
Metabolic Pathways
Garcinoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substances . Additionally, garcinoic acid’s activation of PXR influences the expression of other enzymes involved in drug metabolism, including UDP-glycosyltransferases and glutathione S-transferases . These interactions enhance the body’s ability to process and eliminate xenobiotics and endobiotics.
Transport and Distribution
Within cells and tissues, garcinoic acid is transported and distributed through interactions with specific transporters and binding proteins. For example, its interaction with PXR facilitates its distribution to various tissues where PXR is expressed . This distribution is crucial for garcinoic acid’s ability to exert its therapeutic effects across different parts of the body.
Subcellular Localization
Garcinoic acid’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear receptors such as PXR and PPARγ . This localization is essential for its ability to modulate gene expression and influence cellular processes. Additionally, garcinoic acid may undergo post-translational modifications that direct it to specific subcellular compartments, further enhancing its functional specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of garcinoic acid typically involves the extraction from Garcinia kola seeds. The process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form . Specific synthetic routes may involve the use of organic solvents like ethanol or methanol under controlled temperature and pH conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of garcinoic acid focuses on large-scale extraction processes. This involves the use of advanced extraction technologies such as supercritical fluid extraction, which utilizes supercritical CO₂ to efficiently extract garcinoic acid from plant materials. This method is preferred for its environmental friendliness and high efficiency .
Chemical Reactions Analysis
Types of Reactions: Garcinoic acid undergoes various chemical reactions, including:
Oxidation: Garcinoic acid can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction reactions can convert garcinoic acid into its corresponding alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the garcinoic acid molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Scientific Research Applications
Garcinoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Garcinoic acid is often compared with other vitamin E derivatives, such as tocopherols and tocotrienols. While all these compounds share antioxidant properties, garcinoic acid is unique due to its higher potency and specific biological activities . Similar compounds include:
α-Tocopherol: The most common form of vitamin E, known for its antioxidant properties.
γ-Tocotrienol: Another vitamin E derivative with potent anticancer and neuroprotective effects.
δ-Tocotrienol: Known for its anti-inflammatory and anticancer properties.
Garcinoic acid stands out due to its unique structural features and higher efficacy in certain biological contexts, making it a valuable compound for further research and application.
Properties
IUPAC Name |
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFWRHWADNWKSU-XRBHEKJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334845 | |
| Record name | Garcinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91893-83-3 | |
| Record name | Garcinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91893-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


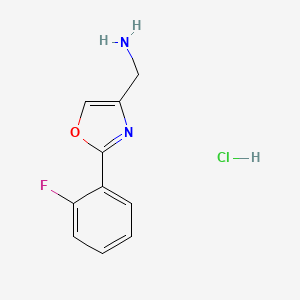
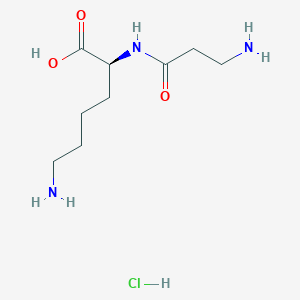
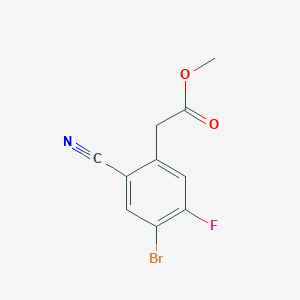
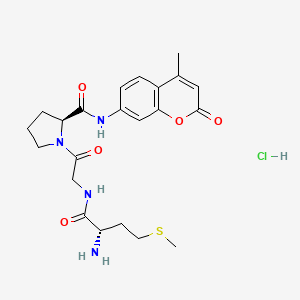
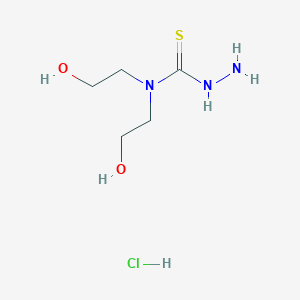
![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)
